Coccidioidin
Description
Properties
CAS No. |
12622-73-0 |
|---|---|
Molecular Formula |
Fe,Si |
Synonyms |
Coccidioidin |
Origin of Product |
United States |
Research on Coccidioidin Production and Standardization Methodologies
Fungal Culture Techniques for Mycelial Phase Coccidioidin Generation in Research
The production of this compound relies on cultivating the mycelial phase of Coccidioides species. Coccidioides species grow as a mold at room temperature (25–30 °C) with a pH between 5 and 8. mdpi.comencyclopedia.pub Standard fungal culture media, such as Sabouraud's dextrose agar (B569324), are commonly used, with colonies typically appearing within several days. mdpi.comencyclopedia.pub Initial growth consists of hyphae, with arthroconidia usually developing within the mycelia after one to two weeks, though this can take longer. mdpi.comencyclopedia.pub For research purposes, including the generation of mycelial phase for antigen extraction, Coccidioides immitis strains like Silveira have been cultured on media such as glucose yeast extract (GYE) agar plates for several weeks (e.g., 6 to 8 weeks) to obtain sufficient arthroconidia. psu.edubiorxiv.org Liquid media cultures can also be used to obtain the hyphal form. encyclopedia.pub Typical culture conditions for mycelial growth in liquid media involve incubation at 25–30 °C in air without shaking. encyclopedia.pub
Extraction and Purification Methodologies for this compound Preparations
This compound preparations are derived from the mycelial phase of Coccidioides. Various methods have been employed for the extraction and purification of antigenic components.
Autolysate and Culture Filtrate-Based Preparations
Historically, this compound was prepared from a combination of the supernatant of hyphal cultures and the toluene (B28343) extract of the fungal cells. nih.gov These preparations are essentially crude culture filtrates obtained from prolonged incubation and autolysis of the mycelial phase in liquid media. mdpi.com This process yields an antigen preparation containing both proteins and polysaccharides. mdpi.com Early preparations, such as that standardized by Smith, involved a soluble broth culture filtrate of mycelial cells grown for two months in a synthetic asparagine-glycerol-salts medium. nih.gov The culture filtrate/autolysate from the hyphal phase has provided antigens used in serologic tests, primarily for detecting IgM and IgG antibody responses. researchgate.net
Spherule-Derived Antigen Extraction Techniques for Research
While this compound is derived from the mycelial phase, research has also explored antigens derived from the spherule (parasitic) phase of Coccidioides species, leading to the development of preparations like spherulin. nih.govmdpi.com Techniques for the culture of spherules in vitro became available, enabling the investigation of these antigens. nih.govmdpi.com Spherules can be grown in modified Converse medium or RPMI tissue culture medium at higher temperatures (37–42 °C) and increased CO2 concentrations (5–20%) with shaking. nih.govmdpi.comnih.gov
Extraction of antigens from spherules can involve different approaches. One method is to use the culture filtrate of spherule cultures. nih.govmdpi.com Another involves extracting material directly from spherule cell walls through mechanical disruption, followed by extraction with substances like NaOH or toluene. nih.gov For instance, alkali-soluble, water-insoluble (ASWI) and alkali-soluble, water-soluble (ASWS) cell wall antigens have been extracted from both mycelial and spherule phases for research purposes. psu.edu Preparation of spherule ASWS (C-ASWS-S) involved harvesting formalin-killed spherules, mechanically disrupting them, collecting cell walls, treating them with trypsin, and extracting with 1 N NaOH. psu.edu The alkali-soluble supernatant was then dialyzed and lyophilized. psu.edu
Research Approaches for Batch Characterization and Reproducibility
Characterizing the composition and ensuring the reproducibility of this compound batches have been significant challenges due to its complex nature as a crude extract. Research has utilized various techniques to analyze the antigenic components. Two-dimensional immunoelectrophoresis with anti-coccidioidin antisera has been used to characterize this compound, revealing multiple antigens. nih.gov One study using this method detected a total of 26 antigens in this compound. nih.gov Antigen 2 (Ag 2) was identified as the most abundant antigen. nih.gov Modern proteomic techniques have further expanded the understanding of this compound's complexity, identifying over 800 proteins in the preparation. nih.gov
Ensuring batch-to-batch reproducibility of complex biological extracts like this compound for research requires rigorous characterization methods. Studies on similar complex biological products, such as dialyzed leukocyte extracts, have demonstrated that it is possible to achieve high batch-to-batch reproducibility by analyzing physicochemical properties and biological activity. researchgate.net Techniques like size exclusion ultra-performance liquid chromatography (SE-UPLC) and assessment of in vitro activity (e.g., induction of IFN-γ secretion) have been employed to characterize batches and confirm consistency. researchgate.net While specific detailed data tables for this compound batch characterization were not extensively found in the provided snippets, the principles applied to similar complex biological mixtures highlight the types of research approaches used to assess reproducibility.
Table 1: Antigens Identified in this compound by Two-Dimensional Immunoelectrophoresis
| Antigen Number | Abundance | Notes |
| 2 | Most abundant | |
| 11 | ||
| CSA | Coccidioides-specific antigen | |
| Total Detected | 26 |
Based on research using two-dimensional immunoelectrophoresis with anti-coccidioidin antisera. nih.gov
Investigation into Standardization Protocols for Research-Grade this compound
The inherent variability in crude biological extracts like this compound necessitates standardization protocols for consistent research use. Historically, each new lot of this compound required standardization by bioassay against reference preparations. psu.edu This was crucial due to the variability in potency between different lots. psu.edu
Research efforts have aimed to develop more defined or recombinant antigens to overcome the limitations of crude this compound, which contains a large number of fungal components and can lead to cross-reactivity in immunological assays. mdpi.comresearchgate.net For example, a recombinant 47 kDa complement-fixing (CF) antigen (rCF) has been investigated as an alternative to crude this compound for detecting CF antibodies. researchgate.netasm.org Studies comparing rCF to commercially available this compound in ELISA showed that the recombinant antigen was significantly more sensitive. researchgate.netasm.org The median titer obtained with patient sera against rCF was higher than with this compound. researchgate.netasm.org
Despite advancements with defined antigens, standardization of this compound itself for research purposes remains relevant, particularly for studies utilizing the complex mixture. The lack of international standardization for some Coccidioides diagnostic tests, which historically utilized this compound, has been noted. mdpi.com Research continues to explore methods to improve the reliability and comparability of diagnostic tools, which includes efforts towards better standardization of the antigens used. nih.gov
Molecular Characterization of Coccidioidin S Antigenic Components
Methodologies for Antigen Isolation and Electrophoretic Characterization
Various methods are employed to isolate and characterize the antigenic components of coccidioidin. These include techniques aimed at extracting antigens from fungal cultures and separating them based on properties like size and charge. Electrophoretic methods, such as SDS-PAGE and two-dimensional immunoelectrophoresis, are fundamental in resolving the complex mixture of proteins and glycoproteins present in these extracts. mdpi.com
One approach involves the aqueous toluene (B28343) extraction of antigens from mature Coccidioides immitis spherules. This method yields an extract containing multiple antigens, identifiable through techniques like immunoblotting and two-dimensional immunoelectrophoresis. capes.gov.br These extracts can contain antigens with high molecular weights, including those reactive with tube precipitin-type antibodies. capes.gov.br
Another method for antigen extraction involves the use of solid ammonium (B1175870) sulfate (B86663). mdpi.commdpi.com Antigens obtained this way can be characterized by one-dimensional electrophoresis (1-D electrophoresis), revealing distinct protein bands. mdpi.commdpi.com
Electrophoresis, specifically SDS-PAGE, is commonly used to separate proteins in this compound extracts based on their molecular weight. mdpi.com Following separation, proteins can be transferred to a membrane for Western blotting, allowing for the identification of specific antigens using antibodies. mdpi.com
Two-Dimensional Immunoelectrophoresis for Antigenic Profiling
Two-dimensional immunoelectrophoresis (2-D IEF) is a powerful technique used to analyze the antigenic composition of complex extracts like this compound. asm.org This method combines electrophoresis in one dimension with immunodiffusion in a second dimension, allowing for the resolution and identification of multiple antigens based on their electrophoretic mobility and their reactivity with antibodies. asm.org
Studies utilizing 2-D IEF have shown that this compound contains a significant number of distinct antigens. One study demonstrated that this compound contained at least 26 antigens, with a subset of these also found in spherulin, another Coccidioides extract. asm.org This technique helps to establish a reference system for characterizing the various antigenic components present in this compound. asm.org The immunoelectrophoretic profile of different extracts, such as alkali-soluble, water-soluble cell wall extracts, can be compared to that of this compound to identify shared and unique antigenic components. asm.org For instance, an alkali-soluble, water-soluble cell wall extract was found to contain antigenic determinants in common with only one antigen present in this compound, identified as antigen 2. asm.org
Identification and Research on Immunodominant Proteins and Glycoproteins
Research has identified several immunodominant proteins and glycoproteins within this compound that play significant roles in the host immune response and are key targets for diagnosis and vaccine development. asm.orgcapes.gov.brnih.govoup.comasm.org
Spherule Outer Wall Glycoprotein (B1211001) (SOWgp) Research
The Spherule Outer Wall Glycoprotein (SOWgp) is a prominent immunodominant antigen found on the surface of the parasitic spherule phase of Coccidioides. nih.govescholarship.orgresearchgate.netnih.gov It is produced exclusively in spherules and forms the outermost layer that interacts with host cells. escholarship.orgtandfonline.com SOWgp is a proline-rich protein and functions as an adhesin, known to bind to laminin. nih.govescholarship.org
Molecular studies have isolated the gene encoding SOWgp (SOWgp) from C. immitis. nih.govnih.gov The deduced amino acid sequence of the C. immitis SOWgp reveals a polypeptide containing tandem repeats enriched in proline and aspartate residues. nih.gov This repeat region is expected to be highly glycosylated and potentially cross-linked to cell wall polysaccharides. oup.com
SOWgp is expressed in large amounts on the external surface of spherules but not mycelia and is implicated in pathogenicity. mdpi.com Deletion of the gene encoding SOWgp has been shown to decrease virulence significantly in mouse models. escholarship.orgresearchgate.nettandfonline.com The protein is presented as a component of a parasitic phase-specific membranous layer at the cell surface. nih.govnih.gov
Antigen 2/Proline-Rich Antigen (Ag2/PRA) Investigations
Antigen 2, also known as the Proline-Rich Antigen (Ag2/PRA), is another important immunogenic protein found in Coccidioides. oup.commdpi.comnih.gov It is a glycosylated protein present in the cell walls of both the mycelial and spherule phases of the fungus. nih.gov Ag2/PRA is considered a major T-cell-reactive component. asm.org
The gene encoding Ag2 has been cloned and sequenced. nih.gov Nucleotide sequence analysis revealed an open reading frame encoding a protein with a predicted signal sequence for transport and a potential GPI anchor for attachment to the cell membrane. nih.gov The deduced primary translation product contains putative O-glycosylation, phosphorylation, and myristoylation sites. nih.gov
Ag2/PRA is a member of a gene family with at least eight paralogous genes in Coccidioides. oup.com It is a complex antigen extract that was initially defined by its interaction with antisera. mdpi.com Although found below the spherule surface, Ag2/PRA has been evaluated as a vaccine candidate. mdpi.comnih.gov Recombinant Ag2/PRA protein has been produced and shown to elicit T-cell proliferative responses in immunized mice. nih.gov
Complement Fixation Antigen (CF) and Chitinase-1 (CTS1) Characterization
The Complement Fixation (CF) antigen is a crucial component of this compound used in serodiagnostic tests for coccidioidomycosis. capes.gov.brlabcorp.comasm.orgaruplab.comucsfhealth.org The CF antibody response is directed against a heat-labile antigen that has been identified as Chitinase-1 (CTS1). asm.orgnih.gov
CTS1 is a 48-kDa protein that functions as a chitinase (B1577495). nih.govoup.com It is secreted by C. immitis in both the saprobic (mycelial) and parasitic (spherule) phases. nih.gov CTS1 plays a role in the morphogenesis of Coccidioides, particularly in weakening the spherule cell wall before the release of endospores. nih.govoup.com
Molecular cloning and characterization of the gene encoding the CF/chitinase antigen (CTS1) revealed a cDNA clone encoding a protein with a predicted molecular weight of approximately 47 kDa and 427 amino acids. asm.org Sequence analysis showed homology to other fungal chitinases. nih.gov The mature CTS1 protein appears to have a signal peptide that is cleaved. asm.org
The native CF antigen has been estimated to have a molecular size of 110 kDa under non-denaturing conditions, which denatures to a 48-kDa band under reducing conditions in SDS-PAGE. capes.gov.br The 48-kDa polypeptide has been biochemically characterized as a chitinase. nih.govnih.gov Recombinant CTS1 has been produced and shown to have serodiagnostic efficacy comparable to commercially available CF antigens. asm.orgescholarship.org CTS1 is also utilized in enzyme immunoassay (EIA) formats for antibody detection. nih.gov
Other Identified Proteinaceous Components
Some studies have identified other proteins in Coccidioides extracts through techniques like 1-D electrophoresis and Western blotting. mdpi.commdpi.com For example, one study characterizing an in-house C. posadasii antigen extracted with ammonium sulfate identified two distinct bands corresponding to β-glucosidase and glutamine synthetase. mdpi.com Glutamine synthetases are involved in ammonia (B1221849) metabolism, which is important for fungal growth in the host environment. mdpi.com
Data Table: Key Immunodominant Antigens of this compound
| Antigen Name | Alternative Name(s) | Source Phase(s) | Molecular Weight (approx.) | Key Characteristics |
| Spherule Outer Wall Glycoprotein | SOWgp | Spherule | Varies by isolate | Proline-rich, adhesin, located on spherule surface |
| Antigen 2 | Proline-Rich Antigen (PRA), Ag2/PRA | Mycelial, Spherule | 47-48 kDa (denatured) nih.gov | Glycosylated, cell wall-associated, T-cell reactive |
| Complement Fixation Antigen | CF | Mycelial, Spherule | 110 kDa (native), 48 kDa (denatured) capes.gov.br | Heat-labile, functions as Chitinase-1 (CTS1) |
| Chitinase-1 | CTS1, CF/chitinase | Mycelial, Spherule | 48 kDa nih.govoup.com | Chitinase activity, involved in spherule morphogenesis |
| β-glucosidase | Mentioned in extracts | Not specified in source | Identified in some extracts | |
| Glutamine Synthetase | Mentioned in extracts | Not specified in source | Identified in some extracts, involved in metabolism |
Note: Molecular weights can vary depending on the method of determination and glycosylation status.
Compound Names and PubChem CIDs
Research on Polysaccharide and Glycolipid Constituents
Chemical analysis of this compound has indicated that antigenic material is associated with polysaccharides, some of which contain non-protein nitrogen. atsjournals.org Studies have reported the presence of various monosaccharides in hydrolysates of antigenic polysaccharide material from C. immitis, including mannose, glucose, galactose, galacturonic acid, and glucosamine. atsjournals.org Soluble polysaccharides from C. immitis mycelia or culture filtrates have been found to consist mainly of mannose, with smaller quantities of galactose and other reducing sugars also present. nih.gov Isolation of these polysaccharides often yields accompanying nitrogenous material, suggesting a complex nature, possibly involving protein or peptide components. nih.gov
The tube precipitin (TP) antigen, which is valuable for detecting early IgM antibody responses in coccidioidomycosis, is heat-stable and pronase-resistant, appearing to be largely carbohydrate, primarily mannose with some 3-O-methyl mannose. asm.org This suggests a significant role for polysaccharide components in this specific serological reaction. Immunoaffinity isolation of the TP antigen from this compound has shown it to be a glycopeptide. nih.gov Compositional analysis of different fractions of this glycopeptide revealed varying ratios of monosaccharides. nih.gov
Investigation of 3-O-methyl-mannose Moieties
Research has specifically investigated the presence and significance of 3-O-methyl-mannose within this compound. This modified sugar has been identified as a component of the high molecular weight fractions of this compound that exhibit antigenic activity. mdpi.comescholarship.orgnih.gov The pertinent antigen(s) for the IgM response detected by the tube precipitin test appears to be largely carbohydrate, mainly mannose with some 3-O-methyl mannose. asm.org Further research has indicated that a unique 3-O-methyl-mannose moiety is a currently identified IgM epitope associated with the highly glycosylated β-glucosidase 2 (BGL2), a major component of the TP antigen. researchgate.net
Data on the monosaccharide composition of isolated TP antigen fractions highlights the presence of 3-O-methyl-mannose:
| Fraction | 3-O-methyl-mannose | Mannose | Glucose | Galactose |
| Fraction 1 | 8 | 1.2 | 1 | - |
| Fraction 2 | 1 | 1 | 1 | 1 |
This table illustrates the varying carbohydrate composition of different glycopeptide fractions isolated from the TP antigen, both containing 3-O-methyl-mannose. nih.gov
Molecular Cloning and Expression of Recombinant this compound Antigens for Research
Molecular biology techniques have been employed to identify, clone, and express specific Coccidioides antigens recombinantly for research purposes, including the development of improved diagnostic tools and potential vaccine candidates. asm.orgpsu.eduasm.orgtandfonline.complos.orgasm.orgescholarship.orgasm.orgnih.gov This approach allows for the production of standardized antigens, overcoming some limitations associated with crude this compound preparations.
One notable example is the cloning and characterization of the cDNA encoding Coccidioides immitis antigen 2 (Ag2). asm.orgnih.gov Ag2 is considered a major T-cell-reactive component. asm.orgnih.gov The cDNA for Ag2 was cloned from a cDNA expression library, and sequence analysis revealed an open reading frame encoding a protein with a predicted molecular mass of 19.5 kDa. asm.orgnih.gov Recombinant Ag2 protein, expressed as a glutathione (B108866) S-transferase (GST) fusion protein in Escherichia coli, showed reactivity with sera from patients with coccidioidomycosis and elicited delayed-type hypersensitivity responses in immune mice, suggesting its immunological importance. asm.orgnih.gov
Another antigen that has been cloned and expressed is the complement fixation (CF) antigen, which also exhibits chitinase activity (CF/chitinase protein). asm.orgasm.org A cDNA clone encoding this 47 kDa protein was identified and expressed using a GST fusion system in E. coli. asm.orgasm.org The recombinant CF antigen was evaluated for detecting anti-Coccidioides CF antibody in patient sera, demonstrating promising results compared to commercial this compound in some assays, although cross-reactivity with sera from patients with other fungal infections was observed. asm.org
The gene encoding the tube precipitin antigen, identified as a 120-kDa glycoprotein with β-glucosidase activity (BGL2), has also been cloned and expressed. utsa.edu The deduced amino acid sequence of BGL2 suggests potential sites for both N- and O-glycosylation, consistent with its glycoprotein nature. utsa.edu Expression of the BGL2 gene has been shown to be elevated during the isotropic growth of spherules, correlating with wall-associated β-glucosidase activity. utsa.edu Recombinant BGL2 expressed in Uncinocarpus reesii, a nonpathogenic fungus closely related to Coccidioides, has been characterized for serodiagnostic use. plos.orgasm.org
Other Coccidioides antigens that have been cloned and expressed for research include urease and a 60-kDa heat shock protein (HSP60), which have been investigated as potential vaccine candidates. psu.edu Additionally, a cDNA encoding a 1,2-alpha-mannosidase, identified in a coccidioidal vaccine preparation, has been cloned and expressed as a recombinant protein. nih.gov
The ability to produce recombinant Coccidioides antigens provides valuable tools for detailed immunological studies, characterization of specific epitopes, and the development of more standardized and specific diagnostic assays. asm.orgplos.orgasm.org
Immunological Research Utilizing Coccidioidin
Research on T-Cell Mediated Immune Responses In Vitro
T-cell mediated immunity is recognized as a crucial component of the protective immune response against Coccidioides infection. In vitro studies using Coccidioidin have provided valuable insights into the nature of these cellular responses in individuals exposed to or infected with the fungus.
Lymphocyte Proliferation and Blast Cell Transformation Studies
Lymphocyte proliferation and blast cell transformation studies have historically been used to assess cellular immunity to Coccidioides. These studies involve incubating peripheral blood lymphocytes from individuals with this compound and measuring the subsequent increase in cell division and transformation into larger, activated blast cells. Research has indicated a correlation between this compound skin test reactivity and in vitro lymphocyte responsiveness to this compound. oup.com Weaker skin test reactivity was not associated with a significant in vitro lymphocyte response. oup.com The in vitro lymphocyte responsiveness to this compound appeared to be dependent on the dose of antigen, with decreasing concentrations of this compound inducing progressively less stimulation. oup.com Studies have suggested these responses occur predominantly in lymphocytes of subjects previously immunized to the antigen. oup.com
In severely ill coccidioidomycosis patients with negative this compound skin test reactions, serial in vitro spherulin-induced lymphocyte blast transformation (LT) studies provided prognostic clinical data. nih.gov Patients who demonstrated positive LT responses early in their disease course often quickly converted their skin tests to positive and were cured. nih.gov Conversely, patients with persistently negative LT values despite therapy experienced disease exacerbations when treatment was discontinued. nih.gov
Cytokine and Chemokine Secretion Analysis Induced by this compound
Analysis of cytokine and chemokine secretion following stimulation with this compound or Coccidioides antigen preparations like T27K has been a key method to characterize the type of T-cell response generated. Studies have shown that T27K induces a specific ex vivo cellular immune response in humans with coccidioidomycosis that correlates with delayed type hypersensitivity to this compound skin testing. nih.gov These studies have primarily focused on T-helper type 1 (Th1) cytokines such as interferon gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor alpha (TNF-α). nih.gov
In patients with active coccidioidomycosis, in vitro assessment of CD69 expression on T lymphocytes using T27K showed a significant association with the supernatant concentrations of IFN-γ, IL-2, and TNF-α, but not with IL-4, IL-5, or IL-10. asm.org This suggests that CD69 expression is associated with a Th1 cellular immune response in these patients. asm.org
Further research using a multiplex cytokine assay with T27K stimulation of whole blood samples from patients with recently diagnosed primary pulmonary coccidioidomycosis revealed elevated levels of innate cytokines like GM-CSF and IL-1β, suggesting they might serve as early and specific markers for pulmonary coccidioidomycosis. nih.gov While IFN-γ, IL-2, and TNF-α were noted, the finding of elevated GM-CSF and IL-1β, as well as IL-13, could indicate these are early and specific markers. nih.gov
Studies have also explored IL-17A production. Compared to healthy immune and nonimmune donors, the median concentration of IL-17A was significantly higher in those with active coccidioidomycosis. asm.org This suggests that antigen-induced release of IL-17A may be a marker for active disease during granulomatous infections. asm.org
Epitope Mapping and Identification of T-Cell Stimulatory Peptides
Epitope mapping aims to identify the specific peptide sequences within Coccidioides antigens that are recognized by T cells and elicit an immune response. This research is crucial for understanding protective immunity and developing potential diagnostics and vaccines. Identifying antigens and epitopes allows for the study of T cells involved in Coccidioides immune responses and a better understanding of protective T-cell responses. oup.com
Recent studies have identified Coccidioides-specific T-cell epitopes by assessing their ability to bind to major histocompatibility complex (MHC) class II molecules and stimulate T cells. oup.com Peripheral blood mononuclear cells from patients with clinical Coccidioides infections and from endemic or nonendemic healthy controls were stimulated with identified peptides and evaluated for immunologic memory responses. oup.com A pool of 108 Coccidioides peptides (NAU108) was synthesized and tested, reactivating memory CD4+ T cells in Valley fever-confirmed and endemic specimens compared to nonendemic controls, as determined by activation marker and cytokine secretion. oup.com This approach holds relevance for developing diagnostic assays for Valley fever. oup.com
T-cell epitope mapping strategies often involve using panels of peptide antigens and functional assays like the interferon gamma (IFN-γ) enzyme-linked immunospot (ELISpot) assay to quantify antigen-specific T cells. plos.org This method determines the frequency of antigen-specific T-cells by detecting released activation markers such as cytokines. pepperprint.com
Research on Humoral Immune Responses to this compound Components
The humoral immune response, mediated by antibodies, also plays a role in coccidioidomycosis, although its protective capacity is often contrasted with the importance of cellular immunity. Research has investigated antibody production and specificity in response to Coccidioides antigens, including components of this compound.
Studies on Antibody Production and Specificity
Studies on antibody production and specificity have utilized Coccidioides extracts and components to identify antigens that elicit a humoral response. Immunoblotting techniques with sera from infected patients and immunized animals have been used to analyze coccidioidal extracts. nih.gov When denatured fungal extracts were used, sera from a significant proportion of patients reacted with antigens of specific molecular weights, such as 100, 60, and 45 kilodaltons (kDa). nih.gov The 100-kDa antigen appeared identical to the conventional tube precipitin antigen. nih.gov A 70-kDa antigen reacted with sera from patients with pulmonary syndromes but not with sera from patients with disseminated disease, suggesting it may identify patients whose infection is confined to the chest. nih.gov
Monoclonal antibodies recognizing specific epitopes on Coccidioides antigens have also been developed. For instance, a murine monoclonal antibody of the IgG2a isotype was produced that recognizes an epitope specific to Coccidioides immitis antigen 2 (Ag2), a component implicated as a T-cell-reactive element. nih.gov This antibody did not recognize other antigens in this compound or spherulin, nor did it react with extracts from Histoplasma capsulatum or Blastomyces dermatitidis. nih.gov
The production of antibodies, a key aspect of humoral immunity, involves B cell activation, proliferation, and differentiation into plasma cells that secrete immunoglobulins specific for particular antigens or epitopes. wikipedia.orgpig333.comlibretexts.org
Macrophage and Dendritic Cell Interactions with this compound Antigens
Macrophages and dendritic cells (DCs) are crucial innate immune cells that play a vital role in recognizing pathogens, initiating inflammatory responses, and presenting antigens to T cells, thereby shaping the adaptive immune response. mdpi.comnih.govasm.orgfrontiersin.orgnih.gov Research has explored their interactions with Coccidioides antigens, including those present in this compound preparations.
Studies have examined macrophage and DC differentiation and functionality in response to Coccidioides. nih.govnih.gov In vitro infection studies showed that macrophages phagocytose Coccidioides arthroconidia poorly. mdpi.comnih.gov Monocytes responded and activated into M0 macrophages but did not polarize into M1 or M2 subtypes or upregulate activation markers. nih.govnih.gov DCs, however, polarized into DC1 in response to Coccidioides and upregulated maturation and costimulatory proteins. nih.govnih.gov Despite this, DCs exhibited a contact-dependent reduced activation to Coccidioides as defined by co-expression of MHC-II and CD86. nih.govnih.gov
Macrophage and dendritic cell recognition of pathogen surface molecules is critical for Coccidioides clearance. nih.govnih.gov The fungal cell wall, comprised of mannan, glucans, and chitin, contains pathogen-associated molecular patterns (PAMPs) recognized by pattern recognition receptors (PRRs) like the mannose receptor (MR) and Dectin-1 on macrophages and dendritic cells. asm.orgfrontiersin.org Coccidioides interactions with TLR2 and Dectin-1 on macrophages activate the production of reactive oxide species (ROS) and inflammatory cytokines such as IL-6 and TNFα. frontiersin.org
While macrophages have antigen-presenting capabilities, DCs are considered the professional antigen-presenting cells primarily responsible for activating and educating adaptive immune responses. nih.gov The innate response influences the type of adaptive immune response made by virtue of the cytokines and chemokines produced by innate immune cells. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | N/A |
Note: this compound is a complex mixture of antigens, not a single chemical compound with a specific PubChem CID.
Data Tables
Based on the search results, here is a summary of some research findings that could be presented in data tables:
Table 1: In Vitro Lymphocyte Response to this compound based on Skin Test Reactivity
| This compound Skin Test Reactivity | In Vitro Lymphocyte Response (Proliferation/Transformation) |
| Strong | Significant response |
| Weaker | Not associated with significant response |
Based on information from reference oup.com.
Table 2: Cytokine Secretion Profile in Response to T27K Stimulation in Active Coccidioidomycosis Patients
| Cytokine/Chemokine | Association with CD69 Expression | Notes |
| IFN-γ | Highly significant positive | Primarily associated with Th1 response |
| IL-2 | Highly significant positive | Primarily associated with Th1 response |
| TNF-α | Highly significant positive | Primarily associated with Th1 response |
| IL-4 | No significant association | Th2 cytokine |
| IL-5 | No significant association | Th2 cytokine |
| IL-10 | No significant association | Th2 cytokine, although elevated IL-10 can be immunosuppressive frontiersin.org |
| GM-CSF | Not specified | Potentially early/specific marker for pulmonary coccidioidomycosis |
| IL-1β | Not specified | Potentially early/specific marker for pulmonary coccidioidomycosis |
| IL-13 | Not specified | Potentially early/specific marker for pulmonary coccidioidomycosis |
| IL-17A | Not specified | Significantly higher in active coccidioidomycosis asm.org |
Based on information from references nih.govasm.orgasm.org.
Table 3: Macrophage and Dendritic Cell Response to Coccidioides Arthroconidia In Vitro
| Cell Type | Phagocytosis of Arthroconidia | Polarization Response | Activation Markers (e.g., MHC-II, CD86) |
| Macrophages | Poor | Blocked at M0, no M1 or M2 | Reduced activation |
| Dendritic Cells | Not specified | Polarize into DC1, not DC2 | Upregulated, but contact-dependent reduced activation nih.govnih.gov |
Based on information from references mdpi.comnih.govnih.gov.
These tables summarize key findings from the immunological research utilizing this compound and Coccidioides antigens as described in the provided search results.
Phagocytosis and Antigen Presentation Research
Research involving this compound and related Coccidioides antigens has explored the interactions between the fungus and host phagocytic cells, which are crucial for antigen presentation. Macrophages and dendritic cells (DCs) are key phagocytic cells involved in sensing fungal infection and presenting antigens to T lymphocytes. frontiersin.orgnih.govmdpi.com
Studies have shown that human neutrophils can readily phagocytose Coccidioides endospores and exhibit partial or "frustrated" phagocytosis of larger spherules. frontiersin.org However, the efficiency of killing fungal cells by neutrophils after phagocytosis appears limited. nih.govresearchgate.net
Macrophages also engulf fungi, but in vitro studies indicate that murine macrophages poorly phagocytose Coccidioides arthroconidia and spherules. mdpi.commdpi.com This limited phagocytosis, particularly of larger spherules, may contribute to prolonged fungal infection. mdpi.com While macrophages have antigen-presenting capabilities, DCs are considered the professional antigen-presenting cells primarily responsible for activating and educating adaptive immune responses. frontiersin.orgmdpi.com
Dendritic cells are adept at identifying fungal pathogens and promoting pathogen clearance due to their ability to activate naive T lymphocytes. frontiersin.org DCs from healthy individuals pulsed with Coccidioides spherule lysate can induce antigen-specific T cell activation. mdpi.com This suggests that Coccidioides antigens, including those potentially present in this compound, can be processed and presented by DCs to initiate an adaptive immune response.
The recognition of Coccidioides by phagocytic cells involves pattern recognition receptors (PRRs) on the host cell surface, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). nih.govasm.org Dectin-1, a CLR, has shown importance in Coccidioides infection. nih.govasm.org Studies using mouse models have investigated the roles of TLR2, TLR4, Dectin-1, Dectin-2, and the mannose receptor (MR) in the immune response to Coccidioides, including their influence on cytokine secretion and susceptibility to infection. nih.govasm.orgmdpi.com While some receptors like TLR2 and Dectin-2 have been implicated in cytokine responses and acquired immunity, the precise roles of many PRRs in the context of phagocytosis and antigen presentation of Coccidioides components, including those found in this compound, continue to be investigated. nih.govasm.orgmdpi.com
Modulatory Effects on Host Immune Cell Function
This compound and Coccidioides antigens can modulate the function of host immune cells. Studies have investigated the effects on lymphocyte proliferation and cytokine production.
Lymphocytes from individuals immune to Coccidioides have been reported to proliferate at a higher rate when stimulated with this compound compared to those from non-immune subjects. asm.org This indicates that this compound can stimulate a recall proliferative response in sensitized lymphocytes.
Research has also explored the cytokine responses induced by Coccidioides antigens. Innate immune cells, upon recognizing Coccidioides, produce pro-inflammatory cytokines such as TNF-α, MIP-2, IL-6, and IL-12. asm.org These cytokines influence the development and differentiation of T helper (Th) cells, particularly Th1 and Th17 responses, which are crucial for controlling Coccidioides infection. frontiersin.orgmdpi.comnih.gov
Studies have shown that stimulation of peripheral blood mononuclear cells (PBMCs) from coccidioidomycosis patients with Coccidioides T27K antigen (a soluble protein extract of spherules) can lead to elevated levels of IL-17A and IL-6, while levels of IL-2 and IFN-γ may be lower in those with disseminated disease. nih.gov This suggests that the profile of cytokine production in response to Coccidioides antigens can vary depending on the clinical presentation of the disease.
Furthermore, Coccidioides itself may employ strategies to modulate host immune cell function. For instance, spherules can induce arginase expression in host tissues, which may suppress nitric oxide (NO) production, contributing to immune suppression. frontiersin.orgnih.gov The secretion of metalloproteinase 1 (Mep1) by spherules can also digest the spherical outer wall glycoprotein (B1211001) (SOWgp), an immunodominant antigen, potentially preventing detection by innate immune cells. frontiersin.orgnih.govnih.gov These fungal strategies highlight the complex interplay between Coccidioides antigens and host immune responses, which can influence the effectiveness of immune cell functions like phagocytosis and the subsequent adaptive response.
In Vivo Immunological Studies in Animal Models Using this compound (Focus on fundamental mechanisms)
Animal models, particularly mice, have been instrumental in studying the fundamental immunological mechanisms underlying the host response to Coccidioides infection and the role of antigens like this compound. nih.govasm.orgasm.org
Delayed-type hypersensitivity (DTH) to this compound has been a significant area of research in animal models, serving as an indicator of cell-mediated immunity to Coccidioides. oup.comtaylorandfrancis.comasm.org DTH is a T cell-mediated immune response that manifests as induration and erythema at the site of antigen injection, typically peaking 24-72 hours after exposure. drugbank.com
Studies in guinea pigs and rabbits demonstrated that a single intraperitoneal injection of this compound could induce delayed hypersensitivity. oup.com Incorporation of this compound in Freund's complete adjuvant enhanced this hypersensitivity response. oup.com
Mouse models have been widely used to study DTH to this compound. Inbred mouse strains exhibit different susceptibilities to Coccidioides infection, with some strains like BALB/c being more susceptible than others like DBA/2. nih.govnih.gov Research has shown that both susceptible and resistant mouse strains can mount a footpad hypersensitivity response to this compound early in the course of infection. nih.govresearchgate.net However, susceptible strains like BALB/c may develop anergy (a state of immune unresponsiveness) to this compound later in the infection, whereas DTH persists in resistant strains. nih.govresearchgate.net This suggests that the maintenance of DTH to this compound is associated with resistance to progressive disease.
Studies involving the transfer of delayed hypersensitivity using immunogenic RNA extracts from Coccidioides-sensitized mice have provided insights into the nature of the molecules involved in mediating DTH. nih.govnih.gov These studies indicated that RNA extracts could transfer antigen-specific delayed hypersensitivity, and the active component appeared to be an RNA-associated peptide or nucleopeptide. nih.govnih.gov
This compound and related Coccidioides antigens have been used in animal models to study the induction of cellular immunity, which is critical for protection against coccidioidomycosis. frontiersin.orgnih.govasm.org Protective immunity against Coccidioides infection is primarily mediated by cell-mediated immune responses, particularly T helper 1 (Th1) and T helper 17 (Th17) cells. frontiersin.orgmdpi.comnih.govasm.org
Studies in mice have shown that immunization with killed Coccidioides spherules can induce protection against pulmonary challenge. psu.edu This protection is associated with the induction of cellular immunity, as evidenced by indicators like leukocytolytic and macrophage aggregation indices in the presence of spherule this compound. oup.com Furthermore, protected mice exhibit stronger delayed hypersensitivity reactions compared to unprotected animals. oup.com
Research has focused on identifying specific Coccidioides antigens that can induce protective cellular immunity. Antigen 2/proline-rich antigen (Ag2/PRA) is an immunodominant antigen present in the fungal cell wall that has been studied as a potential vaccine candidate. asm.orgpsu.edu Immunization with Ag2/PRA in mouse models has been shown to induce protective immunity, correlated with the production of IFN-γ, a key cytokine associated with Th1 responses. asm.orgpsu.edu
Animal models have also been used to investigate the roles of specific cytokines in cellular immunity to Coccidioides. Studies have shown that resistant mouse strains produce more IFN-γ in their lungs, while susceptible strains produce more IL-4. nih.govmdpi.com Administration of IFN-γ can improve resistance in susceptible mice, while neutralizing IFN-γ increases susceptibility in resistant mice, highlighting the critical role of this cytokine in protective cellular immunity. nih.govmdpi.com IL-12, a cytokine that promotes Th1 responses and IFN-γ production, has also been shown to decrease fungal burden in experimental infection. mdpi.commdpi.com
Research on Diagnostic Methodologies Employing Coccidioidin
Development and Analytical Evaluation of Coccidioidin-Based Immunoassays
The application of this compound in various immunoassay formats has been a significant area of research, leading to the establishment of key diagnostic tests for coccidioidomycosis. These assays aim to identify specific antibodies produced by the body in response to Coccidioides infection.
Complement Fixation (CF) Assay Development and Research Principles
The Complement Fixation (CF) assay is a well-established serological method that utilizes this compound antigen to detect and quantify IgG antibodies in patient serum. testcatalog.orgucdavis.eduufhealth.org The fundamental principle involves the binding of complement by antigen-antibody complexes. testcatalog.orgucdavis.edu In the assay, patient serum is incubated with this compound and complement. testcatalog.orgucdavis.edu If anti-Coccidioides antibodies are present, they form complexes with the antigen, consuming the complement. testcatalog.orgucdavis.edu Subsequently, sensitized sheep erythrocytes are added. testcatalog.org The absence of hemolysis indicates that complement was fixed by the antigen-antibody complexes, signifying a positive result and the presence of antibodies. testcatalog.orgucdavis.edu Conversely, if no Coccidioides antibodies are present, complement remains free and lyses the red blood cells. testcatalog.orgucdavis.edu
Research has demonstrated the clinical utility of CF titers. Increasing CF titers in serial serum samples are considered indicative of active coccidioidomycosis. testcatalog.org Titers of 1:2 or higher may suggest active disease, although it is noted that these titers can persist for several months post-infection. testcatalog.org The CF test provides a quantitative measure of IgG antibodies, with higher titers generally correlating with more severe or disseminated forms of the disease. medscape.comazdhs.gov However, research indicates that the CF test may be less sensitive in detecting mild or early infections, as some patients with less severe disease may not develop a detectable CF titer. ucdavis.edu
Immunodiffusion (ID) Test Research and Interpretation
Immunodiffusion (ID) tests, employing this compound as the antigen, are used to detect precipitating antibodies, typically IgM and IgG. testcatalog.orgmedscape.com This technique relies on the diffusion of antigens and antibodies through an agar (B569324) gel matrix. ucdavis.edu When specific antibodies in the patient's serum encounter their corresponding antigens from the this compound preparation, they form visible lines of precipitation within the gel. ucdavis.edu
Research using ID has identified distinct antibody responses to different antigens within this compound. The tube precipitin (TP) antigen, a heat-stable carbohydrate, is associated with early IgM antibodies. asm.orgnih.govnih.gov The CF antigen, identified as chitinase-1 (CTS1), is linked to IgG antibodies and typically appears later in the course of infection, often mirroring the CF antibody response. testcatalog.orgnih.govmdpi.com ID tests are recognized for their high specificity in confirming the presence of Coccidioides-specific antibodies and are frequently used as a confirmatory test for results obtained by more sensitive screening methods such as EIA. ucdavis.edunih.gov However, ID may be less sensitive than EIA in the early stages of infection. nih.gov Comparative studies of heat-stable antigens within this compound have shown the TP antigen to be valuable for detecting early antibody responses, while another heat-stable antigen, HS, was found more useful for identifying C. immitis cultures than for routine serodiagnosis due to the infrequent detection of corresponding antibodies in human serum. asm.orgnih.gov
Enzyme Immunoassay (EIA/ELISA) Methodological Research
Enzyme Immunoassay (EIA), including ELISA, represents a significant advancement in the serological diagnosis of coccidioidomycosis, offering improved sensitivity and efficiency compared to traditional methods like CF and ID. nih.govresearchgate.netasm.org this compound-based EIA tests typically involve immobilizing coccidioidal antigens on a solid support, such as the wells of a microtiter plate. asm.org Patient serum is added, allowing antibodies to bind to the coated antigens. asm.org Following washes to remove unbound components, an enzyme-conjugated antibody specific for human IgM or IgG is added, which then binds to any captured patient antibodies. asm.org The addition of a chromogenic substrate for the enzyme results in a colored product, the intensity of which is measured and is proportional to the amount of specific antibody present in the serum sample.
Research has focused on optimizing EIA methodologies for the detection of both IgM and IgG antibodies against Coccidioides. nih.govasm.org Comparative studies evaluating commercial EIA kits against CF and ID tests have demonstrated good sensitivity of EIA for detecting antibodies in confirmed coccidioidomycosis cases. asm.org Detecting both IgG and IgM antibodies in EIA generally provides maximal sensitivity. asm.org While EIA is generally sensitive, research has noted that it may not be absolutely specific, with some studies reporting false-positive results in sera from patients with other fungal infections or unrelated conditions. asm.org Ongoing research aims to enhance the specificity of EIA through the use of more refined antigen preparations. nih.gov
Antigen Detection Assay Development for Research Biomarkers (e.g., CTS1)
Research has extended beyond antibody detection to the development of assays that directly identify circulating Coccidioides antigens, serving as biomarkers for active infection. This approach is particularly beneficial in immunocompromised individuals who may exhibit a diminished antibody response. researchgate.netnih.gov Chitinase-1 (CTS1), also recognized as the CF antigen, has been identified as a key target antigen for these detection assays. nih.govmdpi.comresearchgate.netnih.gov
Studies have focused on developing EIA-based assays specifically designed to detect CTS1 antigen in various patient samples, including serum, urine, and cerebrospinal fluid. researchgate.netnih.gov Research evaluating a CTS1 inhibition ELISA has shown promising results, detecting CTS1 antigenemia in a substantial percentage of patients with confirmed or probable coccidioidomycosis and demonstrating high specificity. researchgate.net Variability in the quantity of CTS1 detected in commercial antigen preparations from different suppliers has been observed. researchgate.net Antigen detection assays are considered valuable diagnostic tools, particularly because their results are independent of the host's immune status. researchgate.netnih.gov However, early research on detecting spherule-derived antigens in serum noted infrequent detection following the development of IgM and IgG antibodies. researchgate.netnih.gov While commercially available, ongoing research seeks to improve the sensitivity of these antigen detection assays across different patient populations and disease stages. researchgate.netuark.eduuark.edu
Research into Cross-Reactivity of this compound with Other Fungal Antigens
Research has extensively investigated the potential for this compound to cross-react with antigens from other fungal species. This is critical for accurate interpretation of diagnostic results, particularly in areas where other endemic fungal infections are prevalent.
Studies have shown that cross-reactivity can occur between this compound and antigens from fungi such as Histoplasma capsulatum and Blastomyces dermatitidis. medscape.comresearchgate.netoup.commdpi.com This phenomenon is attributed to shared antigenic determinants among these fungal pathogens. mdpi.com For example, comparative studies involving spherulin and this compound in dermal sensitivity testing have indicated that both can elicit cross-reactions in individuals exposed to Histoplasma capsulatum. oup.com The extent of cross-reactivity can vary depending on the specific immunoassay format and the composition of the antigen preparation used. mdpi.comnih.gov In CF tests, while this compound and spherulin demonstrated similar sensitivity for coccidioidomycosis diagnosis, spherulin was found to be less specific, showing a higher rate of positive results with sera from patients with noncoccidioidal mycoses compared to this compound. nih.govnih.gov
Cross-reactivity has also been observed in antigen detection assays. For instance, the Coccidioides galactomannan (B225805) antigen assay can exhibit moderate cross-reactivity with galactomannan antigens from Histoplasma and Blastomyces, although these represent distinct classes of galactomannan. miravistavets.com In such cases, the concentration of the detected antigen can aid in differentiating a true positive from a cross-reaction. miravistavets.com Research utilizing techniques like Western blotting has also documented cross-reactions between this compound-based antigens and sera from histoplasmosis patients, while not observing such reactions with sera from patients with paracoccidioidomycosis or aspergillosis in one study. mdpi.com A thorough understanding and characterization of these cross-reactions are essential for accurate serological diagnosis and may necessitate the use of multiple diagnostic modalities for confirmation. medscape.comresearchgate.net
Comparative Research on this compound vs. Spherulin in Diagnostic Systems
Comparative studies have been conducted to assess the performance of this compound relative to spherulin, an antigen derived from the spherule phase of Coccidioides immitis, in various diagnostic applications. Spherulin was developed with the goal of providing a more sensitive diagnostic reagent than this compound. capes.gov.brpaho.orgmdpi.com
In the context of skin testing, some research has indicated that spherulin may detect a higher percentage of reactors compared to this compound in epidemiological studies and specific patient populations. capes.gov.brpaho.orgmdpi.comatsjournals.org For instance, a study involving individuals from areas endemic for histoplasmosis but not coccidioidomycosis found that spherulin detected more positive reactions than this compound. paho.org However, other comparative studies of spherulin and this compound 1:100 in hospitalized patients with confirmed coccidioidomycosis did not find a significant difference in the rate or size of skin test reactions. atsjournals.org It has been suggested that a lack of reactivity to either antigen in skin tests may be related to impaired immune function rather than the inherent antigenic properties of the preparations. atsjournals.org
Comparative studies in serological tests, such as complement fixation, have shown varied results. One study comparing this compound and spherulin in CF tests using a large collection of serum samples found no statistically significant differences in the frequency of positive results, titer values, or diagnostic performance for current coccidioidomycosis. nih.govnih.gov However, this study also noted that spherulin exhibited considerably lower specificity than this compound in CF tests when evaluated against sera from patients with noncoccidioidal mycoses. nih.govnih.gov
Collectively, research comparing this compound and spherulin suggests that while spherulin may offer increased sensitivity in certain applications like skin testing for identifying exposure, this compound has demonstrated comparable sensitivity in CF tests for diagnosing active disease and potentially better specificity in serological assays when considering cross-reactivity with other fungal infections. oup.comnih.govnih.gov The selection and interpretation of diagnostic tests employing these antigens require careful consideration of the clinical presentation and the potential for cross-reactions.
Advanced Research Approaches and Future Directions for Coccidioidin Studies
Proteomic and Glycomic Approaches for Comprehensive Antigen Identification
Proteomic and glycomic approaches are crucial for a detailed characterization of the complex mixture that constitutes Coccidioidin and for identifying specific antigens that elicit immune responses. Modern proteomic techniques have identified a large number of proteins in this compound, with one study identifying over 800 proteins. nih.govresearchgate.net The highly glycosylated beta-glucosidase 2 (BGL2) is recognized as a major active component of the tube precipitin (TP) antigen, stimulating IgM antibody responses during early Coccidioides infection. researchgate.net Glycosylation is a common post-translational modification playing crucial roles in host-pathogen interactions and immune responses. creative-biolabs.comnih.gov Glycoproteomics, which aims to determine the identities and positions of glycans on proteins, is a complex task often achieved by mass spectrometry-based methods. creative-biolabs.comnih.gov Identifying Coccidioides-specific glycans could lead to more specific diagnostic and therapeutic approaches. researchgate.net Research has involved mining Coccidioides and other fungal genomes to identify Carbohydrate-Active Enzymes (CAZymes) specific to Coccidioides, proteomically determining the Coccidioides "CAZome" produced in vivo and in vitro, and using glycomics to differentiate Coccidioides genus-specific N-glycans from those of other pathogenic fungi. researchgate.net
High-Throughput Immunological Profiling Techniques
High-throughput immunological profiling techniques are being employed to screen for antibody and T-cell reactivity against a wide range of Coccidioides proteins. Nucleic Acid Programmable Protein Array (NAPPA) technology, a high-throughput screening method, has been used to screen serum specimens against hundreds of Coccidioides proteins to explore antibody reactivity. nih.gov These studies have revealed panels of proteins that warrant further characterization for immunoreactivity, potentially providing additional targets for antibody-based diagnostics. nih.gov High-throughput screening for antibody reactivity against the annotated Coccidioides proteome is considered necessary for identifying seroreactive antigens for multi-antigen tests. researchgate.net Techniques like flow cytometry and cytokine measurements from antigen-stimulated whole-blood samples are used to assess T-cell responses, which play a role in controlling coccidioidomycosis. asm.orgoup.com Single-cell profiling, utilizing next-generation sequencing like scRNA-seq, allows for unbiased methodology to study immune responses at a cellular level. mdpi.com
Computational and Bioinformatics Approaches in Antigen Discovery
Computational and bioinformatics approaches play a significant role in the discovery and prioritization of potential Coccidioides antigens. Genomic screening and bioinformatic approaches have been used to identify new protective protein candidates. nih.gov Bioinformatics programs can predict protein characteristics based on sequence data, which can be collectively used to predict pathogen proteins likely to induce an immune response. uts.edu.au Computational tools are utilized for tasks such as gene prediction and the comparison of predicted coding sequences to experimental data. researchgate.net Epitope prediction analysis is also carried out computationally to identify potential T-cell epitopes from Coccidioides proteins. oup.com These in silico methods help narrow down the list of potential antigens for further experimental validation.
Development of Novel In Vitro and In Vivo Models for this compound Research
The development of novel in vitro and in vivo models is essential for studying the host-pathogen interaction and evaluating the immunogenicity and protective capacity of Coccidioides antigens. While traditional in vitro models and animal models (primarily murine) have provided insights, there are limitations in applying findings from these models directly to the human disease process. asm.org Efforts are underway to improve in vitro models, such as comparing the morphogenesis of different Coccidioides strains in various media types to establish reproducible systems amenable to tissue culture. researchgate.net Co-culture methods using primary airway epithelium and innate immune cells, or in vivo modeling, may provide greater insights into the contribution of respiratory epithelium in host defense. mdpi.com Experimental models using knockout animals for genes related to inflammatory cytokines have contributed significantly to understanding the host-parasite relationship in mycoses. scielo.br Murine models of coccidioidal infection are used to evaluate the efficacy of potential vaccine candidates and antifungal agents. mdpi.com
Genetic and Evolutionary Studies of Coccidioides Species Relevant to this compound Antigenicity
Genetic and evolutionary studies of Coccidioides species are providing valuable context for understanding the diversity and antigenicity of this compound components. Genomic analyses have allowed for an understanding of population structure, species-level diversity (Coccidioides immitis and Coccidioides posadasii), and evolutionary histories. d-nb.infooup.comnih.gov The genetic variation within isolates can be leveraged to answer questions about the variable effects of Coccidioides isolates. d-nb.info Studies have investigated the possibility of selection acting on genes encoding antigens, such as the proline-rich antigen (PRA), which is a member of a gene family and one of the first immunogenic proteins identified. oup.com Phylogenomic comparisons and studies in population genomics and gene expression are shedding light on the evolution and pathogenesis of Coccidioides. nih.gov Expansion of sequenced isolates from different populations and pairing genomic data with phenotype information can help identify genes responsible for phenotypic variation, including virulence. nih.gov
Q & A
Q. How should researchers design a study to assess the sensitivity and specificity of coccidioidin in diverse populations?
- Methodological Answer : A cross-sectional study design is recommended, incorporating stratified sampling to account for geographic, demographic, and immunological variability. Standardized protocols for antigen preparation (e.g., batch consistency) and administration (e.g., intradermal injection volumes) must be followed to minimize variability . Control groups should include confirmed coccidioidomycosis cases, histoplasmosis patients (to assess cross-reactivity), and healthy individuals. Sensitivity and specificity calculations should use receiver operating characteristic (ROC) curves to establish optimal cutoff values for positive reactions .
Q. What experimental protocols ensure reproducibility in this compound antigen preparation?
- Methodological Answer : Detailed documentation of fungal strain sources (e.g., Coccidioides immitis strain specificity), culture conditions (e.g., synthetic vs. natural media), and antigen extraction methods (e.g., filtration, dialysis) is critical . Batch-to-batch consistency can be validated using protein quantification (e.g., Bradford assay) and immunoblotting against reference antisera. The U.S. Centers for Disease Control and Prevention (CDC) guidelines recommend lyophilization to preserve antigen stability for long-term studies .
Q. How can researchers address cross-reactivity between this compound and other fungal antigens (e.g., histoplasmin)?
- Methodological Answer : Parallel testing with histoplasmin and other region-specific antigens (e.g., blastomycin) is essential. Statistical models, such as logistic regression, can isolate this compound-specific reactions by adjusting for co-exposures. Immunodiffusion assays or two-dimensional electrophoresis can identify antigenic epitopes unique to Coccidioides spp., reducing false positives .
Advanced Research Questions
Q. What methodologies optimize this compound concentration in complement fixation (CF) or skin test assays?
- Methodological Answer : Antigen titration via checkerboard assays (e.g., serial dilutions of this compound against standardized antisera) identifies the optimal dilution for maximal sensitivity without prozone effects . For CF tests, Kolmer or LBCF protocols with 0.5-volume serum dilutions are recommended to balance sensitivity and specificity . ROC analysis can validate thresholds using clinical outcome data (e.g., PCR-confirmed cases) .
Q. How can contradictory findings in this compound sensitivity across studies be resolved?
- Methodological Answer : Meta-regression analysis should account for variables such as antigen batch variability, population immune status, and diagnostic gold standards (e.g., culture vs. PCR). Subgroup stratification by endemicity zones (e.g., southwestern U.S. vs. non-endemic regions) clarifies geographic biases. Cross-validation with newer molecular assays (e.g., multiplex PCR ) reduces reliance on serological data alone .
Q. What strategies enhance the integration of this compound data with multi-omics approaches (e.g., genomics, proteomics)?
- Methodological Answer : Pair this compound reactivity data with host transcriptomic profiles (e.g., RNA-seq of peripheral blood mononuclear cells) to identify immune pathways correlated with positive skin tests. Proteomic characterization of this compound components (e.g., exoantigen 27-kDa glycoprotein ) enables epitope mapping for vaccine development. Public repositories like GenBank should be leveraged for phylogenetic comparisons of Coccidioides strains .
Q. How should researchers design longitudinal studies to evaluate this compound’s prognostic value in asymptomatic seroconverters?
- Methodological Answer : Cohort studies with annual this compound skin testing and serum CF antibody monitoring can track progression to symptomatic disease. Covariates like occupational exposure (e.g., agricultural workers ) and comorbidities (e.g., diabetes) must be recorded. Survival analysis (Kaplan-Meier curves, Cox proportional hazards models) quantifies risk factors for dissemination .
Data Contradiction and Validation
Q. What statistical models are appropriate for reconciling variability in this compound-based epidemiological surveys?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
